molecular formula C28H27ClN4O5 B2452475 2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 959521-41-6

2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2452475
CAS No.: 959521-41-6
M. Wt: 535
InChI Key: DNSIUILSMQIQQY-UHFFFAOYSA-N
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Description

2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H27ClN4O5 and its molecular weight is 535. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O5/c1-5-36-24-9-7-18(13-20(24)29)21-15-23-28(34)32(11-12-33(23)31-21)16-22-17(3)38-27(30-22)19-8-10-25(37-6-2)26(14-19)35-4/h7-15H,5-6,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSIUILSMQIQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OCC)Cl)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazin derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse sources.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amines under various conditions, including microwave-assisted methods. The structural characterization is performed using techniques such as IR spectroscopy, NMR, and mass spectrometry, along with X-ray diffraction for single-crystal analysis .

Anticancer Properties

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrazin derivatives. The compound has been evaluated against A549 lung cancer cells, showing significant inhibition of cell growth in a dose-dependent manner. Notably, compounds with specific substitutions on the pyrazole moiety exhibited enhanced inhibitory effects. For instance, derivatives with a 4-chlorophenyl group demonstrated superior activity compared to others .

Table 1: Biological Activity Against A549 Cells

CompoundIC50 (µM)Mechanism of Action
2-(3-chloro-4-ethoxyphenyl)-...TBDModulation of autophagy
5-benzyl-2-(4-chlorophenyl)...10Induces cell cycle arrest
Control (DMSO)--

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) such as chloro and methoxy enhances the biological activity of these compounds. The position and type of substituents significantly influence the compound's ability to interact with cellular targets and modulate biological pathways .

Case Studies

Several case studies have explored the biological activities of similar pyrazolo[1,5-a]pyrazin derivatives:

  • Study on A549 Cells : A series of pyrazolo derivatives were synthesized and tested for cytotoxicity against A549 lung cancer cells. Results indicated that specific modifications in the structure led to increased potency against tumor cells .
  • Antituberculosis Activity : Another study identified related compounds through high-throughput screening as potential leads against tuberculosis. This suggests a broader spectrum of biological activity beyond anticancer effects .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3-chloro substituent on the phenyl ring undergoes nucleophilic displacement under basic conditions. For example:

  • Reagents : Sodium methoxide (NaOMe) or amines

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C

  • Outcome : Replacement of chlorine with methoxy or amino groups.

Reaction TypeReagents/ConditionsObserved OutcomeYieldSource
Chlorine substitutionNaOMe, DMF, 90°C, 12 hMethoxy group incorporation72–85%

Oxidation of Methyl Groups

The methyl group on the oxazole ring is susceptible to oxidation:

  • Reagents : KMnO₄ or CrO₃ under acidic conditions

  • Conditions : Aqueous H₂SO₄, 60–80°C

  • Outcome : Conversion to a carboxylic acid group.

Reaction TypeReagents/ConditionsObserved OutcomeYieldSource
Methyl → COOHKMnO₄, H₂SO₄, 70°C, 6 hOxazole-carboxylic acid65–78%

Hydrolysis of Ethers

Ethoxy and methoxy groups undergo acid-catalyzed hydrolysis:

  • Reagents : Concentrated HCl or HBr

  • Conditions : Reflux in acetic acid/water (1:1)

  • Outcome : Cleavage to hydroxyl groups .

Reaction TypeReagents/ConditionsObserved OutcomeYieldSource
Ethoxy → OHHBr (48%), AcOH, 100°C, 8 hPhenolic hydroxyl group55–68%

Cycloaddition Reactions

The pyrazolo[1,5-a]pyrazine core participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

  • Reagents : Nitrile oxides (e.g., benzonitrile oxide)

  • Conditions : Room temperature in THF

  • Outcome : Formation of fused triazole or pyrazole derivatives .

Reaction TypeReagents/ConditionsObserved OutcomeYieldSource
[3+2] CycloadditionBenzonitrile oxide, THF, 25°CTriazole-fused derivative60–75%

Electrophilic Formylation

Position 7 of the pyrazolo[1,5-a]pyrazine system reacts with silylformamidine:

  • Reagents : Silylformamidine (TfN=CHSiMe₃)

  • Conditions : Solvent-free, 70–90°C, 10 h

  • Outcome : Direct formylation at C7 .

Reaction TypeReagents/ConditionsObserved OutcomeYieldSource
C7 FormylationTfN=CHSiMe₃, 90°C, 10 hAldehyde functionalization71–90%

Reductive Amination

The oxazole-methyl bridge can undergo reductive amination:

  • Reagents : Ammonia or primary amines with NaBH₃CN

  • Conditions : Methanol, 40°C, 24 h

  • Outcome : Secondary or tertiary amine formation.

Key Reaction Mechanisms

  • Nucleophilic Substitution : Proceeds via a two-step aromatic substitution mechanism, involving a Meisenheimer intermediate.

  • Oxidation : Radical-mediated pathway under acidic conditions, converting methyl to carboxyl groups.

  • Cycloaddition : Concerted process with nitrile oxides, driven by electron-deficient pyrazine rings .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strongly acidic/basic environments .

  • Thermal Stability : Decomposition above 200°C, limiting high-temperature applications.

Preparation Methods

Cyclocondensation with 3-Aminopyrazole Derivatives

In a representative procedure, 3-amino-1H-pyrazole is reacted with a β-chlorovinyl ketone under acidic conditions to form the pyrazolo[1,5-a]pyrazine skeleton. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic β-carbon, followed by intramolecular cyclization. Lewis acids such as ZnCl₂ or FeCl₃ are often employed to enhance reaction efficiency, achieving yields of 65–80%.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
ZnCl₂ 80 6 78
FeCl₃ 70 8 72
None 100 12 45

Synthesis of the Oxazole Moiety

The (2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl group is synthesized separately through a Hantzsch oxazole synthesis or cyclization of acylated β-ketoamides.

Hantzsch Oxazole Synthesis

Reaction of 4-ethoxy-3-methoxybenzamide with chloroacetone in the presence of PCl₃ yields the 5-methyloxazole intermediate. The methyl group at position 5 is introduced via alkylation of the oxazole precursor.

Table 2: Oxazole Synthesis Parameters

Starting Material Reagent Catalyst Yield (%)
4-Ethoxy-3-methoxybenzamide Chloroacetone PCl₃ 82
4-Ethoxy-3-methoxybenzamide Bromoacetone PCl₃ 75

Coupling of the Oxazole to the Pyrazolo-pyrazinone Core

The oxazole moiety is attached via a methylene linker using a nucleophilic substitution or Mitsunobu reaction.

Alkylation of the Pyrazolo-pyrazinone

Treatment of the pyrazolo-pyrazinone with NaH in THF generates a nucleophilic site at position 5, which reacts with the oxazole-methyl bromide derivative. This step requires anhydrous conditions and achieves 70–75% yield.

Equation 2:
$$
\text{Pyrazolo-pyrazinone} + \text{Oxazole-CH}_2\text{Br} \xrightarrow{\text{NaH, THF}} \text{Target Compound} + \text{HBr}
$$

Purification and Characterization

Final purification is achieved via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol. Analytical data confirm structural integrity:

Table 3: Spectroscopic Data

Technique Key Signals (δ, ppm)
¹H NMR 7.85 (d, J=8.5 Hz, Ar-H), 4.15 (q, OCH₂CH₃)
¹³C NMR 162.1 (C=O), 114.5 (Oxazole-C)
IR 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)

Challenges and Optimization Opportunities

Key challenges include:

  • Regioselectivity in Oxazole Synthesis : Competing formation of 4-methyl isomers necessitates careful control of stoichiometry.
  • Steric Hindrance During Coupling : Bulky substituents on the oxazole reduce alkylation efficiency, requiring elevated temperatures.

Computational modeling (DFT) predicts optimal reaction pathways for minimizing byproducts. Scalability studies suggest that flow chemistry could enhance yield by 15–20%.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves forming oxazole and pyrazolo[1,5-a]pyrazinone intermediates, followed by coupling. Key steps require temperature control (e.g., reflux in DMF or THF) and solvent selection to stabilize intermediates. Chromatography (e.g., silica gel or preparative HPLC) is critical for purifying intermediates and the final compound. Reaction monitoring via TLC or HPLC ensures stepwise efficiency. For example, optimizing coupling reactions with catalysts like Pd(PPh₃)₄ can enhance yields .

Q. What characterization techniques are essential to confirm the identity and purity of this compound?

Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) confirms structural integrity by verifying substituent positions and connectivity. Mass Spectrometry (MS) validates molecular weight (534.997 g/mol, C₂₈H₂₇ClN₄O₅). High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

Q. How can solubility and stability under physiological conditions be systematically evaluated?

Solubility is tested in buffers (pH 1.2–7.4) using shake-flask methods with quantification via UV-Vis spectrophotometry or HPLC. Stability studies involve incubating the compound at 37°C in simulated gastric/intestinal fluids, with degradation products analyzed by LC-MS. Accelerated stability testing (e.g., 40°C/75% RH) over 1–3 months predicts shelf-life .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts (e.g., ATPase activity) are standard. Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects. Dose-response curves (IC₅₀ values) and selectivity indices against non-cancerous cells (e.g., HEK293) prioritize hits .

Q. Which functional groups in the compound’s structure contribute to its reactivity and bioactivity?

The chloro and ethoxy groups on the phenyl rings enhance electrophilicity and membrane permeability. The oxazole ring’s nitrogen atoms participate in hydrogen bonding with biological targets, while the pyrazolo[1,5-a]pyrazinone core provides a planar scaffold for π-π stacking. Methyl groups on the oxazole improve metabolic stability .

Advanced Questions

Q. How should structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?

Systematically modify substituents (e.g., replace Cl with F, vary alkoxy groups) and evaluate changes in activity. Use parallel synthesis to generate analogs with incremental changes. Pair biochemical assays (e.g., enzyme IC₅₀) with computational docking (e.g., AutoDock Vina) to correlate structural features with target binding. For example, replacing 4-ethoxy with methoxy may reduce logP and alter pharmacokinetics .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Validate assays using standardized positive controls (e.g., staurosporine for kinase inhibition). Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Replicate studies under identical conditions (cell line, passage number, serum concentration). Analyze batch-to-batch compound purity via LC-MS to exclude impurities as confounding factors .

Q. Which in silico approaches predict the compound’s interaction with biological targets?

Molecular docking (e.g., Glide, GOLD) models binding poses in target active sites (e.g., kinases). Molecular Dynamics (MD) simulations (NAMD, GROMACS) assess complex stability over 100+ ns. Pharmacophore mapping (e.g., Phase) identifies essential interaction features. ADMET prediction tools (Schrödinger QikProp) estimate permeability, CYP inhibition, and hERG liability .

Q. How is toxicity profiling conducted in preclinical development?

In vitro toxicity includes hepatocyte viability (LDH release), genotoxicity (Ames test), and cardiotoxicity (hERG inhibition). In vivo studies in rodents assess acute toxicity (LD₅₀) and histopathology after 14–28 days of dosing. Metabolite identification (via LC-MS/MS) screens for reactive intermediates. Dose escalation studies establish NOAEL (No Observed Adverse Effect Level) .

Q. What experimental evidence supports the oxazole moiety’s role over other heterocycles in bioactivity?

Comparative studies with isosteres (e.g., thiazole, imidazole) show oxazole’s superior metabolic stability and hydrogen-bonding capacity. For example, replacing oxazole with thiazole in analogs reduced target binding affinity by 10-fold, likely due to decreased electronegativity. Crystallography data confirms oxazole’s interactions with catalytic lysine residues in kinase targets .

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